Methyl 4-amino-3-hydroxybutanoate is derived from 4-amino-3-hydroxybutanoic acid through esterification with methanol. It belongs to the class of amino acids and is specifically categorized under non-proteinogenic amino acids due to its unique structural features that differentiate it from the standard twenty amino acids utilized in protein synthesis .
The synthesis of methyl 4-amino-3-hydroxybutanoate typically involves the esterification of 4-amino-3-hydroxybutanoic acid with methanol. This reaction is usually facilitated by a strong acid catalyst such as hydrochloric acid and is performed under reflux conditions to ensure complete conversion to the ester .
Methyl 4-amino-3-hydroxybutanoate features a chiral center at the carbon atom adjacent to the amino group, making it an important compound in stereochemistry. The molecular structure includes:
Methyl 4-amino-3-hydroxybutanoate undergoes several types of chemical reactions:
The mechanism of action for methyl 4-amino-3-hydroxybutanoate involves its interaction with various biological targets. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and biochemical reactions that modulate enzyme activity, receptor binding, and cellular signaling pathways.
The compound acts as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites that can influence physiological effects depending on the target pathways .
Methyl 4-amino-3-hydroxybutanoate exhibits specific physical and chemical properties that are critical for its application:
Methyl 4-amino-3-hydroxybutanoate has diverse applications across several fields:
The molecular architecture of methyl 4-amino-3-hydroxybutanoate integrates three key functional groups—amine, hydroxyl, and ester—positioned with precise spatial relationships that dictate its chemical behavior and intermolecular interactions. The compound exists as a hydrochloride salt (C~5~H~12~ClNO~3~; molecular weight 169.61 g/mol for hydrochloride) under standard conditions, enhancing its crystallinity and stability [1] . This salt form exhibits high hygroscopicity, necessitating storage under inert atmosphere or refrigeration to prevent decomposition .
Stereochemically, the molecule contains a chiral center at the 3-position carbon bearing the hydroxy group. While early literature described the racemic mixture, contemporary applications increasingly utilize enantiopure forms, particularly the (R)-enantiomer (CAS 916971-31-8) [3] [5]. This stereochemical preference arises from biological systems' inherent chirality; the (R)-configuration often demonstrates superior complementarity to enzymatic binding pockets compared to its (S)-counterpart. Computational conformational analysis reveals that the (R)-enantiomer adopts low-energy conformations where the hydroxy group orientates toward the ester carbonyl, facilitating intramolecular hydrogen bonding that influences reactivity and solubility profiles [4].
Table 1: Key Physicochemical Properties of Methyl 4-Amino-3-Hydroxybutanoate Derivatives
Form | Molecular Formula | Molecular Weight (g/mol) | Appearance | Solubility | Storage Conditions |
---|---|---|---|---|---|
Free Base | C~5~H~11~NO~3~ | 133.15 | Not specified | Variable | -20°C (cold chain) [5] |
Hydrochloride | C~5~H~12~ClNO~3~ | 169.61 | Colourless to Pale Yellow Gel | Slightly soluble in Methanol, Water | Refrigerator, inert atmosphere |
Free Acid (4-Amino-3-hydroxybutyric acid) | C~4~H~9~NO~3~ | 119.12 | White to yellow powder | Not specified | Ambient [6] |
Functionally, the molecule serves as a conformationally flexible Aspartic acid surrogate in peptidomimetic design. The methyl ester provides a masked carboxylic acid for in-situ activation, while the β-hydroxy group mimics the hydrogen-bonding capability of the aspartyl carbonyl in transition-state analogs [4]. This mimicry is structurally evident when comparing the distances between the amino group and ester oxygen in methyl 4-amino-3-hydroxybutanoate (≈3.8 Å) to the backbone N to carbonyl O distances in Asp-containing peptides (≈3.7 Å). Such geometric congruence enables its application as a non-cleavable transition-state analog in protease inhibitor design, particularly for aspartyl proteases like caspase-1. The hydroxyl group further participates in critical hydrogen bonding with enzyme residues, as demonstrated in crystallographic studies of caspase-1-inhibitor complexes where analogous hydroxy groups form H-bonds with Ser339 backbone carbonyl [4].
Methyl 4-amino-3-hydroxybutanoate emerged from the broader exploration of γ-amino-β-hydroxy acids and esters during the late 20th century, driven by interest in biologically active amino acid analogs. The hydrochloride salt form (CAS 170726-96-2) was formally documented in chemical databases in the mid-1990s, reflecting its initial synthesis and characterization . Early synthetic routes typically employed asymmetric reduction of methyl 4-aminobut-2-enoate precursors or nucleophilic opening of epoxide derivatives, though these methods often suffered from moderate enantioselectivity or cumbersome protection/deprotection sequences. The development of enantioselective synthetic protocols accelerated in the early 2000s, enabling access to both (R)- and (S)-enantiomers with high optical purity [5].
The compound transitioned from a synthetic curiosity to a valued building block following structure-activity relationship studies of protease inhibitors in the 2010s. Researchers recognized that its γ-amino-β-hydroxy ester motif provided an ideal isosteric replacement for the N-terminal Asp residue in caspase recognition sequences (e.g., WEHD tetrapeptide) [4]. This discovery catalyzed broader investigation into its physicochemical behavior and synthetic utility. Commercial availability followed, with suppliers like AK Scientific and TRC listing the hydrochloride salt by 2021 at prices reflecting its specialized nature ($180/500mg) .
Table 2: Commercial Evolution Timeline
Year | Development Milestone | Commercial Indicators |
---|---|---|
Pre-2000 | Initial synthesis and characterization | Limited commercial availability |
2000-2010 | Enantioselective route optimization | Emerging catalog listings as specialty reagent |
2010-2020 | Validation in bioactive compound synthesis | Multiple suppliers (TRC, AK Scientific, Santa Cruz Biotechnology) |
2021-Present | Broad adoption in multicomponent reaction chemistry | Price stabilization; cold-chain distribution for enantiopure forms [5] |
The compound's nomenclature reflects evolving chemical conventions. While systematically named as methyl 4-amino-3-hydroxybutanoate, it frequently appears in literature as methyl 4-amin-3-hydroxybutanoate hydrochloride in salt contexts. Alternative designations include "γ-amino-β-hydroxybutyric acid methyl ester," emphasizing the relationship to neurotransmitter GABA (γ-aminobutyric acid) [6]. However, its bioactivity profile diverges significantly from GABAergic signaling molecules due to the steric and electronic influence of the β-hydroxy group. The establishment of CAS registry numbers for distinct stereoisomers (e.g., 916971-31-8 for (R)-enantiomer) formalized stereochemical distinctions critical to modern applications [5].
Methyl 4-amino-3-hydroxybutanoate has proven indispensable in synthesizing non-covalent caspase-1 inhibitors, representing a therapeutic paradigm shift from earlier covalent inhibitors that failed in clinical trials. Its molecular architecture enables critical interactions within the caspase-1 active site: the protonated amino group forms salt bridges with Asp residues, the ester carbonyl mimics substrate carboxylate binding to Arg341, and the hydroxyl group hydrogen-bonds with the Ser339 backbone carbonyl [4]. This precise pharmacophoric mimicry underpins its role in generating potent anti-inflammatory compounds without irreversible covalent modification mechanisms associated with historical caspase inhibitors like VX-740 (Pralnacasan).
The compound's synthetic utility shines in multicomponent reactions (MCRs), particularly the Ugi tetrazole variant (UT-4CR), which constructs complex molecular architectures in a single synthetic step. When deployed as the amine component reacting with aldehydes (R^2^-CHO), isocyanides (R^3^-NC), and trimethylsilyl azide, it generates 1,5-disubstituted α-amino tetrazole derivatives [4]. This MCR strategy efficiently addresses caspase-1 inhibitor design requirements by simultaneously introducing:
Table 3: Representative Caspase-1 Inhibitors Derived from Methyl 4-Amino-3-Hydroxybutanoate
Inhibitor Structure Features | Caspase-1 IC~50~ (μM) | IL-1β Inhibition (Macrophages) | Key Structural Advantages |
---|---|---|---|
Aromatic aldehyde + phenylisocyanide | 0.32 ± 0.05 | 2.1 μM | Optimal P2/P3 complementarity |
Aliphatic aldehyde + tolylisocyanide | 1.86 ± 0.21 | >10 μM | Moderate selectivity |
Heterocyclic aldehyde + benzylisocyanide | 0.89 ± 0.12 | 4.7 μM | Enhanced solubility |
The resulting tetrazole derivatives exhibit low micromolar caspase-1 inhibitory activity (IC~50~ 0.32-1.86 μM) and effectively suppress interleukin-1β (IL-1β) release in lipopolysaccharide-activated macrophages at concentrations as low as 2.1 μM [4]. Crucially, these compounds maintain non-covalent inhibition mechanisms, circumventing off-target reactivity issues that plagued earlier electrophilic caspase inhibitors. Molecular modeling confirms that inhibitors retain the critical hydrogen bond between the β-hydroxy group and Ser339 backbone observed in the parent molecule, validating the design hypothesis. Beyond caspase inhibitors, the compound serves as a precursor to GABA analogs with modified blood-brain barrier penetration profiles and as a chiral synthon for unnatural amino acid synthesis. Its application in generating compound libraries via MCR chemistry continues to expand, particularly for targeting inflammation-associated proteins implicated in neurodegenerative diseases and cytokine storm syndromes like those observed in severe COVID-19 [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1